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Introduction to Ganciclovir and Its Synthetic
Importance

Ganciclovir (GCV) is a potent antiviral nucleoside analogue that has established itself as a first-line

treatment for cytomegalovirus infections, particularly in immunocompromised patients such as those

undergoing organ transplantation or living with HIV/AIDS. As a guanosine derivative, ganciclovir exhibits

its antiviral activity through selective inhibition of viral DNA polymerases after undergoing phosphorylation

to its active triphosphate form within infected cells. This molecular specificity allows it to effectively

suppress viral replication while demonstrating relatively lower affinity for host cellular polymerases. The

clinical significance of ganciclovir, especially in ophthalmology for treating cytomegalovirus retinitis and in

transplant medicine for prophylaxis against cytomegalovirus disease, has driven substantial research interest

in optimizing its synthetic pathways to enhance efficiency, purity, and overall yield [1].

The structural complexity of ganciclovir presents notable synthetic challenges, primarily due to the

presence of the acyclic side chain comprising 1,3-dihydroxy-2-propoxymethyl moiety attached to the

guanine base. This particular structural arrangement is essential for the drug's antiviral potency but

introduces substantial difficulties in regioselective synthesis. The commercial manufacturing of ganciclovir

requires sophisticated chemical processes to ensure high purity while controlling production costs. Among
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the various synthetic approaches developed, those utilizing 1,3-diacetoxypropane as a key precursor for

constructing the side chain have demonstrated particular advantages in terms of regioselectivity and overall

process efficiency. These methods have evolved through multiple patent filings and process optimization

efforts to address the persistent challenges associated with large-scale production of this vital antiviral

medication [2] [3] [4].

Chemical Role of 1,3-Diacetoxypropane in Ganciclovir
Synthesis

Reaction Mechanisms and Chemical Properties

1,3-Diacetoxypropane serves as a critical bifunctional reagent in ganciclovir synthesis, specifically

enabling the introduction of the complete side chain structure in a single reaction step. Chemically known as

[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate, this compound possesses two reactive sites that facilitate

sequential alkylation reactions with the guanine base. The molecular structure features acetate-protected

hydroxyl groups that prevent unwanted side reactions while maintaining the necessary reactivity for the key

alkylation step. The electron-withdrawing nature of the acetate groups enhances the susceptibility of the

methylene bridges to nucleophilic attack, which is essential for the formation of the critical carbon-nitrogen

bond between the side chain and the purine ring system [2] [5].

The regioselective advantage offered by 1,3-diacetoxypropane constitutes its most significant benefit in

ganciclovir synthesis. During the alkylation reaction with N²-acetyl-9-(1,3-diacetoxy-2-

propoxymethyl)guanine, the selectivity for the N-9 position over the N-7 position of the guanine base is

markedly improved, typically achieving ratios of 9:1 or higher. This positional selectivity is crucial because

the N-9 isomer represents the therapeutically active form, while the N-7 isomer is pharmacologically

undesirable. The molecular architecture of 1,3-diacetoxypropane, with its specific spatial arrangement of

reactive centers, creates steric and electronic conditions that favor formation of the N-9 regioisomer, thereby

reducing the formation of difficult-to-remove impurities and streamlining the subsequent purification

processes [2] [3].

Structural Analysis of Key Intermediates
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The primary intermediate formed through the reaction of guanine derivatives with 1,3-diacetoxypropane

is N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine. This compound features complete protection of all

reactive functionalities: the exocyclic amine group on the guanine base is protected as an acetamide, while

the hydroxyl groups on the propane side chain are protected as acetate esters. This comprehensive protection

strategy prevents unwanted side reactions during the alkylation process and facilitates easier purification of

the intermediate before the final deprotection step. The molecular stability imparted by these protecting

groups allows for storage and characterization of the intermediate, enabling quality control at critical stages

of the synthetic sequence [2] [5].

The structural characteristics of this key intermediate have been thoroughly investigated using multiple

analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals distinctive absorption bands

corresponding to the carbonyl stretching vibrations of both the acetamide and acetate ester groups at

approximately 1650-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive

evidence of the N-9 substitution pattern, with characteristic chemical shifts for the methylene protons of the -

OCH₂O- linkage appearing typically between δ 5.0-5.5 ppm in the ¹H NMR spectrum. High-Performance

Liquid Chromatography (HPLC) analyses consistently demonstrate the high regioselectivity achieved

through this synthetic approach, with the N-9 isomer constituting 85-95% of the product mixture depending

on specific reaction conditions employed [5].

Quantitative Data Analysis and Method Comparison

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Approaches for Ganciclovir Intermediate

Method
Parameter

Alkylation with 1,3-
Diacetoxypropane

Alternative
Alkylation
Methods

Optimized Industrial Process

Alkylating
Agent

1,3-diacetoxypropane Halomethyl ethers 1,3-diacetoxypropane
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Method
Parameter

Alkylation with 1,3-
Diacetoxypropane

Alternative
Alkylation
Methods

Optimized Industrial Process

Guanine
Substrate

N²-acetylguanine Guanine or 2,6-
dichloropurine

N²-acetyl-9-(1,3-diacetoxy-2-
propoxymethyl)guanine

Solvent
System

Toluene, DMF, or mixtures DMSO, DMF, or
acetonitrile

Toluene-DMF (3:1 v/v)

Catalyst
System

p-Toluenesulfonic acid,
BF₃-etherate

Phase transfer
catalysts

BF₃-etherate complex

Reaction
Temperature

90-110°C 70-90°C 95-105°C

N-9:N-7 Ratio 8:1 to 12:1 2:1 to 5:1 >12:1

Overall Yield 75-85% 50-70% 80-90%

Key Advantage High regioselectivity,
fewer side products

Simpler starting
materials

Optimized purity and yield

The comprehensive data compiled in Table 1 illustrates the substantial advantages of employing 1,3-

diacetoxypropane as the key alkylating agent in ganciclovir synthesis. The regioselectivity enhancement is

particularly noteworthy, with N-9:N-7 isomer ratios consistently exceeding 8:1 and reaching up to 12:1 under

optimized conditions. This represents a significant improvement over alternative alkylation methods using

halomethyl ethers, which typically achieve ratios of only 2:1 to 5:1. The higher regioselectivity directly

translates to simplified purification processes and reduced losses during isolation of the desired

intermediate. Furthermore, the overall yield of 75-90% demonstrated by methods utilizing 1,3-

diacetoxypropane represents a substantial improvement over alternative approaches, making this synthetic

route particularly attractive for commercial-scale manufacturing [2] [3] [5].

The solvent selection also plays a critical role in determining the efficiency of the alkylation reaction.

Toluene and dimethylformamide (DMF) mixtures have emerged as particularly effective media, with optimal

performance observed at approximately 3:1 v/v ratio. This specific solvent combination provides the ideal

balance between solubility for both the guanine derivative and the alkylating agent, while facilitating the
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reaction through appropriate solvation of the transition state. The data further indicates that catalyst

optimization represents another crucial factor, with BF₃-etherate complexes demonstrating superior

performance compared to conventional acid catalysts such as p-toluenesulfonic acid. The Lewis acid

character of boron trifluoride enhances the electrophilicity of the alkylating agent without promoting

degradation side reactions, thereby contributing to both the high yield and excellent regioselectivity observed

in the optimized process [2] [5].

Purification and Isolation Techniques

Table 2: Purification Methods for Ganciclovir Intermediate and Final API

Purification Step Technique Conditions Outcome Purity Impact

Intermediate
Crystallization

Solvent-based
crystallization

Toluene/Methanol (2:1
v/v), cooling to 0-5°C

Isolation of N-9
isomer

Increases purity
from 85% to

>95%

Isomer
Separation

Selective

precipitation

Methanol-water

gradient

Reduction of N-

7 isomer

N-7 content <2%

Final Hydrolysis Acid or base

catalyzed

HCl or KOH in

methanol, reflux

Deprotection to

ganciclovir

Complete

deacetylation

API
Crystallization

Anti-solvent

addition

Water-methanol

system

Pure ganciclovir

crystals

Purity >99%

Impurity
Removal

Activated

carbon
treatment

2-5% w/w, 60°C, 30

min

Color and

impurity
reduction

APHA color <100

The purification and isolation methodologies detailed in Table 2 highlight the comprehensive strategy

required to obtain ganciclovir and its key intermediate in high purity. The crystallization efficiency for the

intermediate is particularly dependent on the solvent system employed, with toluene-methanol mixtures in a

2:1 v/v ratio demonstrating optimal performance with respect to both yield and purity enhancement. This

specific solvent combination provides the ideal polarity gradient for selective crystallization of the N-9
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isomer while maintaining the undesired N-7 isomer in solution. The cooling profile during crystallization

also proves critical, with gradual reduction of temperature from ambient conditions to 0-5°C resulting in the

formation of well-defined crystals with excellent filtration characteristics, thereby minimizing processing

time and product losses during solid-liquid separation [3] [4] [5].

The final hydrolysis step represents another crucial purification stage where careful control of reaction

conditions determines the quality of the resulting ganciclovir. Acid-catalyzed deprotection using

hydrochloric acid in methanol typically proceeds more rapidly but requires careful control to prevent

degradation of the purine ring system. In contrast, base-catalyzed hydrolysis employing potassium hydroxide

offers superior selectivity but may result in slower reaction kinetics. The data indicates that optimal results

are achieved using approximately 1.5-2.0 equivalents of potassium hydroxide in aqueous methanol under

reflux conditions, typically requiring 4-6 hours for complete deprotection. The subsequent crystallization of

ganciclovir from water-methanol systems produces the final active pharmaceutical ingredient with

consistent polymorphic form and purity exceeding 99%, as confirmed by HPLC analysis [4] [5].

Experimental Protocols

Protocol 1: Alkylation of N²-Acetylguanine with 1,3-
Diacetoxypropane

Objective: To prepare N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine with high regioselectivity for

the N-9 position.

Materials and Equipment:

N²-acetylguanine (25.0 g, 0.14 mol)

1,3-Diacetoxypropane (35.0 g, 0.17 mol)
Anhydrous toluene (250 mL)

Dimethylformamide (DMF, 85 mL)
Boron trifluoride etherate (BF₃·Et₂O, 3.5 mL)

Heating mantle with temperature control
500 mL three-necked round-bottom flask

Mechanical stirrer
Reflux condenser with drying tube
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Nitrogen inlet system

Procedure:

Reaction Setup: Charge the three-necked round-bottom flask with N²-acetylguanine (25.0 g, 0.14
mol), anhydrous toluene (250 mL), and DMF (85 mL). Equip the flask with a mechanical stirrer, reflux

condenser fitted with a drying tube, and nitrogen inlet. Purge the system with nitrogen for 15 minutes
to create an inert atmosphere.

Alkylation: Add 1,3-diacetoxypropane (35.0 g, 0.17 mol, 1.2 eq) to the reaction mixture while
maintaining vigorous stirring. Heat the suspension to 95-100°C using a heating mantle until a clear

solution is obtained (approximately 30-45 minutes).
Catalyst Addition: Cool the reaction mixture to 80°C and carefully add boron trifluoride etherate (3.5

mL, 0.028 mol) dropwise over 10 minutes. After addition, heat the reaction mixture under reflux at
105-110°C for 6-8 hours with continuous stirring.

Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using silica gel
plates and ethyl acetate:methanol (9:1) as the mobile phase. The desired product exhibits an Rf value

of approximately 0.6, while the starting material has Rf = 0.3.
Workup Procedure: After completion, cool the reaction mixture to room temperature and transfer to

a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2 × 100 mL) and
brine (100 mL). Separate the organic layer and dry over anhydrous sodium sulfate (15 g) for 30

minutes.
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure (40-

50°C water bath temperature) until approximately 100 mL remains.
Crystallization: Add methanol (50 mL) to the concentrated solution and heat gently to dissolve any

precipitate. Cool the solution slowly to room temperature, then further to 0-5°C in an ice bath.
Maintain at this temperature for 2 hours to complete crystallization.

Isolation: Collect the crystals by vacuum filtration and wash with cold methanol (15 mL). Dry the
product under reduced pressure (50°C, 10 mmHg) for 6 hours to constant weight.

Expected Results: The procedure typically yields 38-42 g (75-83%) of N²-acetyl-9-(1,3-diacetoxy-2-

propoxymethyl)guanine as a white crystalline solid with purity >95% by HPLC and N-9:N-7 isomer ratio

>12:1. Characterization data: ¹H NMR (400 MHz, DMSO-d6) δ 10.92 (s, 1H, NH), 7.72 (s, 1H, C8-H), 5.35

(s, 2H, OCH₂O), 4.25-4.10 (m, 5H, OCH₂CH), 2.45 (s, 3H, NCOCH₃), 2.05 (s, 6H, 2×OCOCH₃); HPLC

(C18, 60% MeOH/water) tR = 8.5 min [2] [5].

Protocol 2: Hydrolysis of Intermediate to Ganciclovir
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Objective: To convert N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine to pure ganciclovir through

selective deprotection.

Materials and Equipment:

N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine (30.0 g, 0.072 mol)
Methanol (300 mL)

Potassium hydroxide (12.0 g, 0.214 mol)
Deionized water (150 mL)

Activated carbon (1.5 g)
1M hydrochloric acid (for pH adjustment)

500 mL round-bottom flask
Mechanical stirrer

Reflux condenser
pH meter

Buchner funnel and filtration apparatus

Procedure:

Reaction Setup: Charge a 500 mL round-bottom flask with the ganciclovir intermediate (30.0 g,

0.072 mol) and methanol (300 mL). Equip the flask with a mechanical stirrer and reflux condenser.
Heat the mixture to 60°C with stirring until complete dissolution is achieved.

Hydrolysis: Prepare a solution of potassium hydroxide (12.0 g, 0.214 mol) in deionized water (60
mL) and add dropwise to the reaction mixture over 20 minutes. After addition, heat the reaction under

reflux (65-70°C) for 4-6 hours with continuous stirring.
Reaction Monitoring: Monitor reaction progress by TLC using silica gel plates and n-butanol:acetic

acid:water (4:1:1) as the mobile phase. The ganciclovir product exhibits Rf = 0.25, while the
intermediate has Rf = 0.75.

Decolorization: After complete reaction, cool the mixture to 50°C and add activated carbon (1.5 g).
Stir at this temperature for 30 minutes, then filter hot through a Buchner funnel with a celite pad.

Neutralization: Transfer the clear filtrate to a clean flask and cool to room temperature with stirring.
Adjust the pH to 7.0 ± 0.2 using 1M hydrochloric acid (approximately 85-90 mL required) added

dropwise with efficient stirring.
Crystallization: Concentrate the neutralized solution under reduced pressure (40-45°C) to

approximately 120 mL volume. Cool the solution to room temperature, then further to 0-5°C, and
maintain at this temperature for 4 hours to complete crystallization.

Isolation: Collect the crystals by vacuum filtration and wash with cold methanol (20 mL) followed by
cold acetone (15 mL). Dry the product under reduced pressure (50°C, 5 mmHg) for 8 hours to

constant weight.
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Expected Results: The procedure typically yields 18-20 g (85-90%) of ganciclovir as a white crystalline

solid with chemical purity >99% by HPLC and water content <0.5% by Karl Fischer titration.

Characterization data: ¹H NMR (400 MHz, DMSO-d6) δ 10.65 (s, 1H, NH), 7.75 (s, 1H, C8-H), 5.35 (s, 2H,

OCH₂O), 4.45 (t, 2H, J = 5.2 Hz, 2×OH), 3.65-3.45 (m, 5H, OCH₂CH), 3.25 (m, 4H, CH₂OH); HPLC (C18,

10% MeOH/water) tR = 5.5 min; Melting point = 247-250°C (dec) [4] [5].

Synthesis Workflow and Process Optimization

The synthesis of ganciclovir employing 1,3-diacetoxypropane follows a logical sequence of chemical

transformations, beginning with appropriate starting materials and progressing through well-defined

intermediates to the final active pharmaceutical ingredient. The process can be conceptually divided into

three main stages: (1) preparation and protection of the guanine base, (2) regioselective alkylation with 1,3-

diacetoxypropane to form the key intermediate, and (3) sequential deprotection and purification to obtain

pure ganciclovir. Each stage requires specific reaction conditions and workup procedures to maximize yield

and purity while minimizing the formation of undesirable isomers and impurities. The inherent efficiency of

this synthetic route stems from the strategic use of protecting groups that ensure regioselectivity during the

alkylation step while facilitating straightforward removal under mild conditions at the appropriate process

stage [2] [5].
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Figure 1: Ganciclovir Synthesis Workflow Using 1,3-Diacetoxypropane

Critical Process Parameters and Controls

The alkylation reaction represents the most critical stage in the entire synthetic sequence, with several

parameters requiring precise control to ensure optimal results. The reaction temperature must be

maintained within the range of 95-110°C to achieve acceptable reaction rates while minimizing

decomposition of both starting materials and products. Temperature excursions below this range result in

incomplete conversion, while higher temperatures promote side reactions and decrease regioselectivity. The

molar ratio of 1,3-diacetoxypropane to the guanine derivative represents another crucial parameter, with

optimal results obtained at 1.2:1 to 1.3:1. Lower ratios lead to incomplete alkylation and reduced yields,

while higher ratios increase the formation of dialkylated byproducts and complicate the purification process.

The catalyst concentration of boron trifluoride etherate at 10-15 mol% relative to the guanine derivative

provides the ideal balance between reaction rate enhancement and minimal catalyst-related impurities [2] [5].

The hydrolysis conditions for the final deprotection step require equally careful optimization to ensure

complete removal of all protecting groups without degradation of the sensitive purine ring system. The alkali

concentration of 2.5-3.0 equivalents of potassium hydroxide per equivalent of intermediate provides

sufficient base for complete deacetylation within a reasonable timeframe. The reaction time of 4-6 hours

represents the optimal balance between complete deprotection and minimal decomposition, with longer

reaction times leading to increased formation of degradation products. The temperature control during

hydrolysis at 65-70°C ensures reasonable reaction kinetics while preventing excessive decomposition.

During the final crystallization, the pH adjustment to precisely 7.0 ± 0.2 is critical for obtaining ganciclovir

with the correct crystalline form and optimal filtration characteristics. Deviation from this pH range can

result in oiling out or formation of amorphous material with inadequate purity [4] [5].

Analytical Methods and Quality Control

HPLC Analysis of Ganciclovir and Related Substances

Chromatographic Conditions:
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Column: C18, 250 × 4.6 mm, 5 μm particle size

Mobile Phase: 10 mM ammonium acetate buffer (pH 5.0):methanol (95:5, v/v)
Flow Rate: 1.0 mL/min

Detection: UV at 254 nm
Injection Volume: 10 μL

Column Temperature: 30°C
Run Time: 25 minutes

System Suitability Requirements:

Retention time for ganciclovir: 8.5 ± 0.5 minutes
Theoretical plates for ganciclovir peak: >5000

Tailing factor: <1.5
Resolution from nearest impurity: >2.0

Sample Preparation: Accurately weigh approximately 25 mg of ganciclovir reference standard and transfer

to a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. Transfer 5.0 mL of this

solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a solution containing

approximately 0.1 mg/mL.

Procedure: Inject the standard solution and sample solutions separately into the chromatograph. Record the

chromatograms and measure the responses of the principal peaks. Calculate the content of ganciclovir and

related substances by the normalization procedure, disregarding any peaks less than 0.1%. The method

should effectively separate ganciclovir from the N-7 isomer (typically eluting at 6.5 minutes), the

monoacetyl intermediate (typically eluting at 15.5 minutes), and other potential impurities [4] [5].

Spectroscopic Characterization

FT-IR Spectroscopy: Fourier Transform Infrared spectroscopy provides valuable information about

functional groups present in ganciclovir and its key intermediate. For pure ganciclovir, the characteristic

absorption bands include:

Broad band at 3200-3500 cm⁻¹ (O-H and N-H stretching)

Sharp band at 1695 cm⁻¹ (C=O stretching of amide group)
Bands at 1605 cm⁻¹ and 1570 cm⁻¹ (C=N and C=C stretching of purine ring)

Bands at 1250 cm⁻¹ and 1025 cm⁻¹ (C-O stretching vibrations)
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For the key intermediate N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, additional characteristic

bands appear at:

Strong bands at 1745 cm⁻¹ and 1235 cm⁻¹ (C=O and C-O stretching of acetate esters)
Band at 1365 cm⁻¹ (C-H bending of methyl groups in acetate)

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides definitive structural

confirmation. The ¹H NMR spectrum of ganciclovir (DMSO-d6) displays the following characteristic

chemical shifts:

δ 10.65 (s, 1H, NH of purine)

δ 7.75 (s, 1H, C8-H of purine)
δ 5.35 (s, 2H, OCH₂O bridge)

δ 4.45 (t, 2H, J = 5.2 Hz, 2×OH exchangeable with D₂O)
δ 3.65-3.45 (m, 5H, OCH₂CH backbone)

δ 3.25 (m, 4H, CH₂OH)

The complete spectroscopic characterization, including ¹³C NMR and mass spectrometry data, provides

unambiguous confirmation of the chemical structure and purity of both the intermediate and final ganciclovir

product [5].

Conclusion and Future Perspectives

The application of 1,3-diacetoxypropane in ganciclovir synthesis represents a significant advancement in

the manufacturing of this critical antiviral medication. The methodology outlined in these application notes

provides a robust, scalable, and economically viable approach to producing ganciclovir with high

regioselectivity and exceptional purity. The key advantages of this synthetic route include the reduced

formation of pharmaceutically undesirable N-7 isomer, simplified purification processes, and overall

improved yield compared to alternative methods. Furthermore, the well-defined protocols for each synthetic

step, coupled with comprehensive analytical control strategies, ensure consistent production of ganciclovir

that meets the stringent quality requirements for pharmaceutical use [2] [5].

Looking forward, several emerging opportunities exist for further optimization of ganciclovir synthesis.

The development of continuous flow processes could potentially enhance the efficiency and sustainability of

the alkylation and hydrolysis steps while reducing the overall process footprint. Additionally, the exploration

of alternative green solvent systems may address environmental concerns associated with current solvent
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usage. The ongoing challenges with ganciclovir's poor oral bioavailability (approximately 5%) have

stimulated research into novel formulation strategies, including solid dispersion nanoparticles as described in

recent literature. These formulation advances, coupled with optimized synthetic approaches, hold promise for

enhancing the therapeutic potential of this essential antiviral agent. The integration of quality by design

(QbD) principles and process analytical technology (PAT) in ganciclovir manufacturing represents another

frontier for further improving process understanding and control, ultimately ensuring consistent production

of this life-saving medication [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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